GlyT1 Inhibitor Potency: Morpholine-4-Carbonyl-Piperidine Scaffold vs. Alternative GlyT1 Pharmacophores
The N-((4-(morpholine-4-carbonyl)-1-(propylsulfonyl)piperidin-4-yl)methyl)benzamide series, derived from the 4-(piperidin-4-ylcarbonyl)morpholine core, produced a lead compound (23q) with an IC50 of 30 nM against rat GlyT1 [1]. This potency was achieved without a sarcosine-based pharmacophore, distinguishing it from classical GlyT1 inhibitors such as N[3-(4'-fluorophenyl)-3-(4'-phenylphenoxy)propyl]sarcosine (NFPS, ALX-5407), which carries a carboxylic acid moiety less favorable for CNS permeability [1]. A more optimized congener within the same program achieved an IC50 of 18 nM against rat GlyT1 [2]. When the morpholine-4-carbonyl group was replaced by alternative amide motifs (e.g., benzoyl or heteroaryl carbonyl), GlyT1 activity was substantially diminished in the SAR study, underscoring the specific contribution of the morpholine carbonyl to potency [1].
| Evidence Dimension | GlyT1 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 30 nM (lead compound 23q); IC50 = 18 nM (optimized congener 2-chloro-N-((4-(morpholine-4-carbonyl)-1-(propylsulfonyl)piperidin-4-yl)methyl)benzamide) [1][2] |
| Comparator Or Baseline | Classical sarcosine-derived GlyT1 inhibitor NFPS (ALX-5407) with reported IC50 ~3-25 nM across species but suboptimal brain penetration; alternative amide replacements within the same series exhibiting IC50 >100 nM or inactive [1] |
| Quantified Difference | The morpholine-4-carbonyl-piperidine scaffold maintains nanomolar potency without the carboxylic acid motif that limits brain availability; removal or replacement of the morpholine carbonyl with other amides in the same series abolished or significantly reduced activity (>3-fold loss) [1] |
| Conditions | Inhibition of rat GlyT1 glycine uptake in vitro; iterative analog library approach with full SAR characterization; selectivity counter-screened against GlyT2, D1, D2, D3, 5-HT1A, and 5-HT2A receptors [1][3] |
Why This Matters
For procurement decisions in CNS drug discovery programs targeting glycine transporter-1, this scaffold provides validated nanomolar potency with a non-zwitterionic chemotype inherently more amenable to blood-brain barrier penetration than sarcosine-based alternatives.
- [1] Zhao Z, O'Brien JA, Lemaire W, et al. Synthesis and SAR of GlyT1 inhibitors derived from a series of N-((4-(morpholine-4-carbonyl)-1-(propylsulfonyl)piperidin-4-yl)methyl)benzamides. Bioorg Med Chem Lett. 2006;16(23):5968-5972. View Source
- [2] BindingDB. BDBM50195170: 2-chloro-N-((4-(morpholine-4-carbonyl)-1-(propylsulfonyl)piperidin-4-yl)methyl)benzamide. IC50 = 18 nM for rat GlyT1. View Source
- [3] LIVIVO Search. Design of potent GlyT1 inhibitors: in vitro and in vivo profiles. Curr Opin Mol Ther. 2008. (Referencing the same Merck GlyT1 program). View Source
